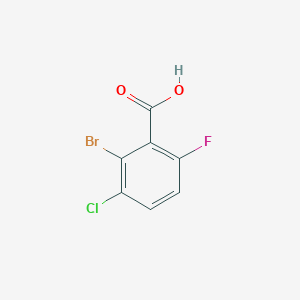

2-Bromo-3-chloro-6-fluorobenzoic acid

Description

Significance of Halogenated Aromatic Systems in Chemical Science

Halogenated aromatic systems are a cornerstone of modern chemical science, primarily due to the profound impact that halogen substituents have on the physicochemical properties of an organic molecule. The introduction of halogens such as fluorine, chlorine, and bromine into an aromatic ring can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net This makes halogenation a critical strategy in medicinal chemistry and drug design. nih.gov

One of the key contributions of halogens is their ability to form "halogen bonds," a type of non-covalent interaction where the halogen atom acts as a Lewis acid. acs.org This interaction has been successfully used in lead identification and optimization in drug discovery, as it can enhance the affinity and specificity of a ligand for its protein binding pocket. acs.orgmdpi.com Beyond pharmaceuticals, halogenated aromatics are indispensable intermediates in organic synthesis. The carbon-halogen bond serves as a reactive handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are fundamental for constructing complex molecular architectures.

Overview of Benzoic Acid Derivatives as Versatile Organic Scaffolds

Benzoic acid and its derivatives are recognized as essential intermediates and versatile scaffolds in organic synthesis. jk-sci.com The benzoic acid framework, consisting of a phenyl ring attached to a carboxylic acid, is a common structural motif found in numerous natural products and synthetic compounds with significant biological activity. preprints.orgnih.gov This scaffold is widely utilized as a foundational building block for synthesizing a diverse range of more complex molecules, including esters, amides, and various substituted aromatic systems. jk-sci.compreprints.org

The utility of benzoic acid derivatives spans multiple industries, including pharmaceuticals, agrochemicals, polymers, and dyes. jk-sci.comnih.gov In drug discovery, the benzoic acid moiety is present in many approved drugs and serves as a crucial starting point for the synthesis of new therapeutic agents. preprints.orgnih.gov The carboxylic acid group can act as a hydrogen bond donor or acceptor and provides a convenient point for chemical modification, while the aromatic ring can be functionalized to fine-tune the molecule's properties. acs.org The ability to systematically modify both the ring and the carboxyl group makes these derivatives a favored platform for developing libraries of compounds for screening and structure-activity relationship (SAR) studies.

Rationalizing the Research Focus on 2-Bromo-3-chloro-6-fluorobenzoic acid

The research focus on this compound is rationalized by its identity as a complex polyhalogenated benzoic acid, which makes it a highly specialized and valuable building block for advanced organic synthesis. While extensive research on this specific isomer is not widely published, its scientific interest can be inferred from its structural features and the established utility of closely related compounds.

The compound possesses three different halogen atoms (F, Cl, Br) at specific positions on the benzoic acid core. This unique arrangement offers significant potential for regioselective synthesis. The distinct reactivity of the C-F, C-Cl, and C-Br bonds allows chemists to perform sequential and controlled chemical modifications, such as selective cross-coupling or nucleophilic substitution reactions at one position while leaving the others intact. This level of control is highly sought after in the synthesis of complex pharmaceuticals and agrochemicals where precise molecular architecture is critical. chempacific-zhejiang.com

Structurally similar compounds are well-documented as key intermediates. For instance, ortho-halogenated benzoic acids are precursors for important pharmaceuticals and pesticides. nih.gov A detailed study on the closely related 2-chloro-6-fluorobenzoic acid highlights the importance of understanding the conformational landscape and the intramolecular interactions between the ortho-substituents and the carboxylic acid group, which dictate the molecule's chemical properties and reactivity. nih.govnih.gov Research into this compound would be a logical extension, aiming to understand how the addition of a third halogen (bromine) further influences these structural dynamics and provides new synthetic opportunities.

The potential applications are primarily as an advanced intermediate. Analogous polyhalogenated benzoic acids are used to design drug candidates and functional materials with specifically modified properties. chempacific-zhejiang.com Therefore, this compound represents a bespoke chemical tool, offering a unique combination of steric and electronic properties for constructing novel, high-value molecules.

Below are the key identifiers and computed physical properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrClFO₂ | PubChemLite uni.lu |

| Molecular Weight | 253.45 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChemLite uni.lu |

| SMILES | C1=CC(=C(C(=C1F)C(=O)O)Br)Cl | PubChemLite uni.lu |

| InChIKey | UQHJOINDFUKSMZ-UHFFFAOYSA-N | PubChemLite uni.lu |

| XlogP (Predicted) | 2.8 | PubChemLite uni.lu |

| Monoisotopic Mass | 251.8989 Da | PubChemLite uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-6-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHJOINDFUKSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805575-76-1 | |

| Record name | 2-Bromo-3-chloro-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Chloro 6 Fluorobenzoic Acid and Analogues

Retrosynthetic Analysis of 2-Bromo-3-chloro-6-fluorobenzoic acid

A retrosynthetic analysis of this compound suggests several potential disconnection points. The carboxylic acid group can be envisioned as arising from the hydrolysis of a nitrile or the oxidation of a methyl group. The halogen substituents can be introduced through electrophilic aromatic substitution reactions, with the directing effects of the existing groups on the benzene (B151609) ring playing a crucial role in determining the position of the incoming halogen. libretexts.org The sequence of these halogenation and functional group interconversion steps is critical to the successful synthesis of the target molecule.

For instance, one possible retrosynthetic pathway involves the disconnection of the bromine atom, leading to 3-chloro-6-fluorobenzoic acid as a precursor. Subsequent bromination would then need to be directed to the C2 position. Alternatively, disconnection of the carboxylic acid group could lead to 1-bromo-2-chloro-4-fluorobenzene, which would then require the introduction of the carboxyl group at the C6 position, possibly through lithiation followed by quenching with carbon dioxide.

Established Synthetic Routes to Polyhalogenated Benzoic Acids

Several synthetic strategies have been developed for the preparation of polyhalogenated benzoic acids, each with its own advantages and limitations. These can be broadly categorized into multi-step approaches from halogenated precursors, direct halogenation strategies, and methods involving ortho-lithiation.

Multi-Step Approaches from Halogenated Precursors

These routes involve the sequential introduction of functional groups and halogens onto a pre-existing halogenated aromatic scaffold.

The conversion of benzoic acids to benzonitriles is a common strategy in organic synthesis. rsc.orggoogle.com The nitrile group can then be hydrolyzed to afford the corresponding carboxylic acid. This two-step process can be advantageous when direct carboxylation is challenging or when the nitrile intermediate is more readily accessible. A known method for synthesizing 2-bromo-6-fluorobenzoic acid involves starting with o-fluorobenzonitrile. google.com This precursor undergoes nitration, reduction of the nitro group, bromination, deamination of the amino group via a diazonium salt, and finally, hydrolysis of the nitrile to yield the desired benzoic acid. google.com This multi-step sequence highlights the utility of the benzonitrile (B105546) group as a stable precursor to the carboxylic acid functionality during a series of aromatic substitutions.

| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product | Overall Yield |

| o-Fluorobenzonitrile | 1. Nitration 2. Nitro reduction 3. Bromination 4. Deamination 5. Hydrolysis | 2-Bromo-6-fluorobenzonitrile | 2-Bromo-6-fluorobenzoic acid | 16.9% google.com |

The oxidation of a methyl group on a halogenated toluene (B28343) derivative is a direct and often high-yielding method for the synthesis of the corresponding benzoic acid. google.comd-nb.infoorganic-chemistry.orgresearchgate.net This approach is particularly useful when the desired halogenation pattern can be readily achieved on the toluene starting material. For example, a patented method describes the preparation of halogenated benzoic acids by oxidizing the corresponding nuclear-halogenated toluenes with oxygen or an oxygen-containing gas in acetic acid, using soluble cobalt and/or manganese compounds as catalysts and sodium bromide as a co-catalyst at elevated temperatures and pressures. google.com This method offers a route to a variety of halogenated benzoic acids in high yield and purity. google.com

| Starting Material | Oxidizing Agent | Catalyst System | Solvent | Product |

| Halogenated Toluene | Oxygen/Air | Cobalt and/or Manganese salts, Sodium Bromide | Acetic Acid | Halogenated Benzoic Acid google.com |

A specific example is the synthesis of 2-bromo-3-fluorobenzoic acid from m-fluorobenzotrifluoride. This multi-step process involves nitration, bromination, reduction, deamination, separation, and finally hydrolysis to yield the target product. google.com

Direct Halogenation Strategies on Substituted Benzoic Acids

The direct introduction of halogens onto a substituted benzoic acid ring is a conceptually straightforward approach. However, the regioselectivity of the reaction is governed by the directing effects of the existing substituents, which can sometimes lead to mixtures of isomers. A patented method for synthesizing poly-halogenated benzoic acids involves dissolving a substituted benzoic acid, a halogen, and a strong organic acid in a polar solvent. google.com The reaction proceeds via oxidation, followed by a heat preservation step. This method utilizes the halogen simple substance as the halogenating reagent and a small amount of organic strong acid as a catalyst for the electrophilic substitution. google.com

| Substrate | Halogenating Agent | Catalyst | Solvent | Product |

| Substituted Benzoic Acid | Halogen (e.g., Br₂) | Strong Organic Acid | Polar Solvent | Poly-halogenated Benzoic Acid google.com |

Ortho-Lithiation and Electrophilic Quenching in Halogenated Benzoic Acid Synthesis

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. bohrium.comresearchgate.net In the context of benzoic acid synthesis, the carboxylic acid group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species can then be quenched with an electrophile to introduce a substituent at the desired position. semanticscholar.orgrsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of contiguously tri- and tetra-substituted benzoic acids. rsc.orgresearchgate.net For instance, benzoic acid itself can be ortho-lithiated using sec-butyllithium (B1581126) in the presence of TMEDA at low temperatures. rsc.orgresearchgate.net The resulting dianion can then react with an electrophile, such as a halogen source, to introduce a halogen atom at the 2-position. rsc.orgresearchgate.net The directing ability of the carboxyl group is of intermediate capacity and can be influenced by other substituents on the ring. rsc.orgresearchgate.net

| Substrate | Lithiation Reagent | Electrophile | Product |

| Benzoic Acid | s-BuLi/TMEDA | Methyl iodide, Dimethyl disulfide, Hexachloroethane, etc. | Ortho-substituted benzoic acid rsc.orgresearchgate.net |

| 2,4-Dihalogenobenzoic acids | s-BuLi/TMEDA | Various electrophiles | Contiguously tri- and tetra-substituted benzoic acids rsc.orgresearchgate.net |

Palladium-Catalyzed Cross-Coupling in Building Block Assembly

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, the bromine and chlorine substituents serve as effective "handles" for such transformations, allowing for the strategic assembly of more complex molecular architectures. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are instrumental in this context. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling , for instance, involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reactivity of the halide in this reaction generally follows the trend I > Br > OTf >> Cl. libretexts.org This differential reactivity is crucial for chemoselectivity. In the case of this compound, a Suzuki coupling could potentially be directed to react selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

The general catalytic cycle for a Suzuki-Miyaura coupling reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the organoboron reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org

The Heck reaction offers another versatile method for C-C bond formation, coupling an unsaturated halide with an alkene. wikipedia.orglibretexts.org This reaction is particularly useful for synthesizing substituted alkenes. wikipedia.org The mechanism also proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov For a substrate like this compound, a Heck reaction could be employed to introduce a vinyl group, further diversifying its synthetic utility.

Below is an interactive data table summarizing key features of these palladium-catalyzed reactions relevant to halogenated benzoic acids.

| Reaction Name | Coupling Partners | Typical Catalyst | Key Features |

| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Pd(PPh₃)₄, Pd(OAc)₂ | Forms C(sp²)-C(sp²) bonds; high functional group tolerance. |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂, PdCl₂ | Forms substituted alkenes; often stereoselective. organic-chemistry.org |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst with Cu co-catalyst | Forms C(sp²)-C(sp) bonds; creates aryl alkynes. |

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of a polyhalogenated compound like this compound hinges on the careful optimization of reaction conditions to maximize yield and minimize side products. Key parameters that require fine-tuning include the choice of solvent, temperature, catalyst system, and base.

Solvent: The solvent can significantly influence reaction rates and selectivity. For palladium-catalyzed couplings, solvents like dioxane, toluene, or dimethylformamide (DMF) are common. researchgate.net However, greener alternatives like water or ethanol-water mixtures are gaining traction. pku.edu.cn

Temperature: Reaction temperature affects kinetics, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote the formation of undesired byproducts. Microwave irradiation has emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com

Catalyst and Ligands: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligands (e.g., phosphines like PPh₃, PCy₃) is critical. organic-chemistry.org The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the catalytic cycle. libretexts.org Ligand-free systems, such as those using palladium on carbon (Pd/C), offer advantages in terms of cost and ease of catalyst recovery. pku.edu.cn

Base: In reactions like the Suzuki coupling, a base is required to activate the organoboron species. organic-chemistry.org Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and nature of the base can impact the reaction outcome and must be chosen carefully to be compatible with the functional groups present in the reactants.

The following table illustrates the potential impact of varying reaction conditions on a hypothetical synthesis, based on general principles.

| Parameter | Condition A | Condition B | Potential Outcome |

| Catalyst | Pd(PPh₃)₄ | Pd/C (ligand-free) | Condition A may offer higher turnover, while B allows for easier catalyst recycling. pku.edu.cn |

| Solvent | Toluene | Water/Ethanol | Condition B is a greener alternative, though substrate solubility may be a concern. pku.edu.cn |

| Temperature | 100 °C (Conventional) | 140 °C (Microwave) | Microwave heating can drastically reduce reaction times from hours to minutes. mdpi.com |

| Base | K₂CO₃ | KF | A milder base like KF can be used if base-labile groups are present. organic-chemistry.org |

Chemo-, Regio-, and Stereoselectivity in Polyhalogenation Reactions

Introducing three different halogens (F, Cl, Br) onto a benzoic acid core presents significant challenges in controlling selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of palladium-catalyzed coupling reactions on this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the bromine position. libretexts.org

Regioselectivity is concerned with the position at which a chemical reaction occurs. During the initial synthesis of the polyhalogenated ring, the directing effects of the substituents already present on the aromatic ring guide the position of incoming groups. The carboxyl group is a meta-director, while halogens are ortho-, para-directors. The interplay of these electronic effects, along with steric hindrance, determines the final substitution pattern.

Furthermore, the choice of halogenating agent and reaction conditions can profoundly influence regioselectivity. For instance, bromination is known to be significantly more regioselective than chlorination in free-radical reactions. masterorganicchemistry.com This is explained by Hammond's postulate: the transition state for the rate-determining hydrogen abstraction step in bromination is later and more closely resembles the alkyl radical product, making it more sensitive to differences in radical stability. masterorganicchemistry.com In electrophilic aromatic substitution, Lewis acid catalysts are typically required to polarize Cl₂ or Br₂, making them stronger electrophiles to overcome the aromaticity of the benzene ring. mt.comyoutube.com

Stereoselectivity , which relates to the spatial orientation of the products, is less of a concern for the synthesis of the planar aromatic ring of this compound itself. However, it becomes critical in subsequent reactions, such as addition reactions to any alkene groups that might be introduced via methods like the Heck reaction. organic-chemistry.org

Novel Synthetic Approaches and Green Chemistry Principles in the Preparation of this compound

Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design processes that are more environmentally benign. researchgate.net These principles are highly relevant to the synthesis of complex molecules like this compound.

Use of Safer Solvents: A primary goal is to replace hazardous organic solvents with greener alternatives. High-temperature water has been explored as a reaction medium for synthesizing benzimidazoles from benzoic acids, demonstrating that water can be an effective solvent under the right conditions. rsc.org

Catalysis: The use of catalysts is inherently green as it allows for reactions to proceed with high efficiency and reduces the amount of stoichiometric waste. Heterogeneous catalysts, like Pd/C, are particularly advantageous as they can be easily separated from the reaction mixture and recycled. pku.edu.cn Biocatalysis, using enzymes like haloperoxidases, offers a highly selective and environmentally friendly route for halogenation reactions under mild conditions. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency. By directly heating the reaction mixture, it can dramatically shorten reaction times and often improve yields compared to conventional heating methods. mdpi.com Photochemical methods, such as the aerobic photooxidation of methylarenes to benzoic acids using catalytic hydrobromic acid under UV irradiation, provide another energy-efficient pathway that avoids heavy metals. organic-chemistry.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Palladium-catalyzed cross-coupling reactions are generally high in atom economy.

The table below summarizes some green chemistry approaches applicable to the synthesis of halogenated benzoic acids.

| Green Chemistry Principle | Novel Approach | Benefit |

| Prevent Waste | Use of recyclable heterogeneous catalysts (e.g., Pd/C). pku.edu.cn | Reduces waste stream, lowers cost. |

| Safer Solvents & Reagents | Performing reactions in water or using enzymatic catalysis. rsc.orgresearchgate.net | Reduces toxicity and environmental impact. |

| Design for Energy Efficiency | Microwave-assisted synthesis, photochemistry. mdpi.comorganic-chemistry.org | Lowers energy consumption, shortens reaction times. |

| Use of Catalysis | Selenium-catalyzed oxidation of aldehydes to carboxylic acids using H₂O₂. mdpi.com | Avoids stoichiometric heavy metal oxidants. |

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, cost-effective, and sustainable.

Chemical Reactivity and Derivatization Studies of 2 Bromo 3 Chloro 6 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-bromo-3-chloro-6-fluorobenzoic acid readily undergoes esterification and amidation reactions. These transformations are fundamental in organic synthesis for protecting the carboxylic acid group or for linking the molecule to other chemical entities.

Esterification: In a typical esterification reaction, this compound can be reacted with an alcohol, such as methanol, in the presence of an acid catalyst to yield the corresponding methyl ester. For instance, passing dry hydrogen chloride gas through a methanol solution of a similar compound, 4-bromo-2-chlorobenzoic acid, results in the formation of the methyl ester in high yield. chemicalbook.com This method is generally applicable to substituted benzoic acids.

Amidation: The formation of amides from this compound is crucial for the synthesis of many biologically active molecules. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with an amine. This two-step process is often preferred to ensure high yields and purity of the resulting amide. The direct coupling of the carboxylic acid with an amine using coupling agents is also a common strategy. Halogenated benzoic acids are known to participate in amide bond formation, highlighting their utility as building blocks in medicinal chemistry.

| Reactant 1 | Reactant 2 | Reaction Type | Potential Product |

|---|---|---|---|

| This compound | Methanol | Esterification | Methyl 2-bromo-3-chloro-6-fluorobenzoate |

| This compound | Aniline | Amidation | N-phenyl-2-bromo-3-chloro-6-fluorobenzamide |

Formation of Acyl Halides as Reactive Intermediates

To enhance the reactivity of the carboxylic acid group, particularly for amidation and certain esterification reactions, it is often converted into an acyl halide, most commonly an acyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-3-chloro-6-fluorobenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters. For example, the related compound 2-bromo-4-fluorobenzoyl chloride is a critical intermediate in the synthesis of various pharmaceutical compounds due to its electrophilic nature. google.com

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for benzoic acid derivatives, although it often requires harsh conditions unless facilitated by specific structural features. wikipedia.org For simple aromatic carboxylic acids, decarboxylation is generally difficult. However, the presence of ortho-substituents can influence the ease of this reaction. researchgate.net In the case of this compound, the steric hindrance and electronic effects of the ortho-bromo and ortho-fluoro groups could potentially facilitate decarboxylation under specific thermal or catalytic conditions.

Transformations Involving Aromatic Halogens

The three halogen atoms on the aromatic ring of this compound provide multiple handles for further functionalization through substitution and coupling reactions. The relative reactivity of the C-Br, C-Cl, and C-F bonds is a key factor in determining the outcome of these transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for replacing one of the halogen atoms on the electron-deficient aromatic ring. The rate and regioselectivity of SNAr reactions are highly dependent on the nature of the leaving group and the position of electron-withdrawing groups. In many cases, fluoride is a surprisingly good leaving group in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack.

For this compound, the fluorine atom at the 6-position is ortho to the carboxylic acid group, which is an electron-withdrawing group. This ortho relationship can activate the C-F bond towards nucleophilic attack. Copper-catalyzed amination of 2-bromobenzoic acids has been shown to proceed with remarkable chemo- and regioselectivity, where the bromide adjacent to the carboxylic acid moiety is replaced. nih.gov This suggests that in this compound, the bromine at the 2-position would be the most susceptible to nucleophilic substitution, particularly in the presence of a suitable catalyst.

| Substrate | Nucleophile | Potential Product | Notes |

|---|---|---|---|

| This compound | Amine (e.g., Aniline) | 2-Anilino-3-chloro-6-fluorobenzoic acid | Catalyst (e.g., Copper) may be required. Substitution of the bromo group is likely favored. |

| This compound | Alkoxide (e.g., Sodium methoxide) | 3-Chloro-6-fluoro-2-methoxybenzoic acid | Substitution of the bromo group is anticipated. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. This reactivity pattern is crucial for achieving selective transformations on polyhalogenated substrates like this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent. Given the reactivity trend of halogens, the C-Br bond at the 2-position would be the primary site for Suzuki-Miyaura coupling. For instance, a reaction with phenylboronic acid in the presence of a palladium catalyst and a base would be expected to yield 3-chloro-6-fluoro-2-phenylbenzoic acid. The less reactive C-Cl and C-F bonds would likely remain intact under standard Suzuki-Miyaura conditions.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reaction would preferentially occur at the more reactive C-Br bond. Coupling of this compound with an alkene like styrene would be expected to yield a substituted stilbene derivative, with the new carbon-carbon bond formed at the 2-position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira coupling also follows the same halogen reactivity trend, making the C-Br bond the most likely site of reaction. A Sonogashira coupling with an alkyne such as phenylacetylene would be predicted to produce 3-chloro-6-fluoro-2-(phenylethynyl)benzoic acid. researchgate.net

| Reaction Type | Coupling Partner | Expected Major Product | Reactive Site |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 3-chloro-6-fluoro-[1,1'-biphenyl]-2-carboxylic acid | C-Br bond |

| Heck | Styrene | 3-Chloro-6-fluoro-2-styrylbenzoic acid | C-Br bond |

| Sonogashira | Phenylacetylene | 3-Chloro-6-fluoro-2-(phenylethynyl)benzoic acid | C-Br bond |

Reductive Dehalogenation Strategies

Reductive dehalogenation is a crucial transformation for the selective modification of polyhalogenated aromatic compounds. The carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F, making the selective removal of heavier halogens in the presence of lighter ones a feasible strategy. In the case of this compound, the carbon-bromine bond is the most susceptible to cleavage under reductive conditions.

Catalytic hydrogenation is a widely employed method for reductive dehalogenation. organic-chemistry.orgresearchwithrutgers.com Typically, a palladium catalyst, such as palladium on carbon (Pd/C), is used in the presence of a hydrogen source. organic-chemistry.org The reaction can be carried out under neutral conditions, which is advantageous for preserving other functional groups. organic-chemistry.orgresearchwithrutgers.com

For this compound, selective removal of the bromine atom can be anticipated by careful control of reaction conditions, such as catalyst loading, hydrogen pressure, and reaction time. This would yield 3-chloro-6-fluorobenzoic acid as the primary product. The chloro and fluoro substituents would require more forcing conditions for their removal. organic-chemistry.org

Table 1: Predicted Outcomes of Reductive Dehalogenation of this compound

| Reagent System | Target Halogen | Predicted Major Product |

| H₂, Pd/C (mild conditions) | Bromine | 3-chloro-6-fluorobenzoic acid |

| H₂, Pd/C (forcing conditions) | Bromine and Chlorine | 6-fluorobenzoic acid |

This table is based on established principles of reductive dehalogenation and represents predicted outcomes in the absence of specific experimental data for this compound.

Electrophilic Aromatic Substitution on the Polyhalogenated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The outcome of EAS reactions on a substituted benzene ring is governed by the electronic and steric effects of the existing substituents. In this compound, the benzene ring is substituted with three halogen atoms and a carboxylic acid group.

Halogens are known to be deactivating yet ortho, para-directing substituents. Their deactivating nature arises from their inductive electron-withdrawing effect, while the ortho, para-directing influence is due to the resonance effect, where their lone pairs can donate electron density to the ring. The carboxylic acid group is a strong deactivating and meta-directing group due to both its inductive and resonance electron-withdrawing effects.

The combined influence of these four substituents on the regioselectivity of an incoming electrophile is complex. The positions for electrophilic attack are C-4 and C-5. The directing effects of the substituents are as follows:

-Br at C-2: ortho, para-directing (to C-3, which is blocked, and C-6, which is blocked, and C-4)

-Cl at C-3: ortho, para-directing (to C-2, which is blocked, and C-4 and C-5)

-F at C-6: ortho, para-directing (to C-5 and C-2, which is blocked)

-COOH at C-1: meta-directing (to C-3, which is blocked, and C-5)

Considering these directing effects, the C-5 position appears to be the most likely site for electrophilic attack, as it is activated by the ortho, para-directing chloro and fluoro groups and is also a meta position relative to the deactivating carboxylic acid group. The C-4 position is also a potential site, influenced by the bromo and chloro substituents. However, the strong deactivation of the ring by three halogen atoms and a carboxylic acid group means that harsh reaction conditions would likely be required to effect any electrophilic substitution.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Predicted Major Product(s) |

| Nitration (HNO₃, H₂SO₄) | 2-Bromo-3-chloro-6-fluoro-5-nitrobenzoic acid |

| Halogenation (e.g., Br₂, FeBr₃) | 2,5-Dibromo-3-chloro-6-fluorobenzoic acid |

| Friedel-Crafts Acylation | Reaction unlikely to proceed due to strong deactivation |

| Friedel-Crafts Alkylation | Reaction unlikely to proceed due to strong deactivation |

This table represents a qualitative prediction of regioselectivity based on the directing effects of the substituents. Actual yields and isomer distributions would need to be determined experimentally.

Influence of Multiple Halogen Substituents on Reaction Pathways and Selectivity

The presence of multiple, different halogen atoms on the benzene ring of this compound has a profound impact on its reactivity and the selectivity of its transformations.

In reductive dehalogenation , the differing C-X bond strengths (C-Br < C-Cl < C-F) are the primary determinant of selectivity. This allows for a stepwise removal of the halogens, starting with bromine, followed by chlorine, and finally fluorine, by tuning the reaction conditions. This inherent difference in reactivity provides a powerful tool for the synthesis of various partially dehalogenated derivatives.

In electrophilic aromatic substitution , the halogens collectively exert a strong deactivating effect on the ring, making it significantly less nucleophilic than benzene. This deactivation is a result of the inductive electron withdrawal by the electronegative halogen atoms. While each halogen is individually ortho, para-directing, their positions relative to each other and to the carboxylic acid group lead to a complex pattern of activation and deactivation across the available positions on the ring. The fluorine atom, being the most electronegative, exerts the strongest inductive withdrawal, while the bromine atom is the most polarizable. The interplay of these inductive and resonance effects, combined with the steric hindrance imposed by the substituents, ultimately determines the regiochemical outcome of any potential electrophilic attack. The strong deactivation of the ring suggests that Friedel-Crafts reactions, which involve less reactive electrophiles, would be particularly challenging. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Chloro 6 Fluorobenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-3-chloro-6-fluorobenzoic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be the primary experiments conducted.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the two aromatic protons. Due to the substitution pattern, these protons would appear as distinct signals, likely doublets or doublet of doublets, resulting from coupling to each other and to the neighboring fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen and carboxylic acid functional groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide evidence for all seven carbon atoms in the molecule. The carboxyl carbon would appear at a characteristic downfield chemical shift (typically >160 ppm). The six aromatic carbons would have distinct signals, with their chemical shifts being influenced by the attached substituents. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide a single resonance for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, coupling to the adjacent aromatic protons would be observable, providing additional structural confirmation.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 | d or dd | JHH, JHF |

| ¹³C (C=O) | >160 | s | - |

| ¹³C (Aromatic) | 110 - 140 | d, s | ¹JCF, nJCF |

| ¹⁹F | -100 to -140 | d or dd | JFH |

Note: The values presented are estimations based on general principles and data for structurally related compounds.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Molecular Mode Analysis

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching vibration of the carboxylic acid dimer, formed through intermolecular hydrogen bonding in the solid state. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxyl group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching, C-H bending, and C-X (X = F, Cl, Br) stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would be expected to give rise to strong signals in the Raman spectrum. The C=O stretch, while strong in the IR, would be weaker in the Raman. The C-Cl and C-Br stretching vibrations, typically occurring at lower frequencies, would be more readily observable in the Raman spectrum compared to FTIR.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H stretch (dimer) | 2500-3300 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Moderate |

| C=O stretch | ~1700 (strong) | Weak |

| C=C stretch (aromatic) | 1400-1600 | Strong |

| C-F stretch | 1100-1300 | Moderate |

| C-Cl stretch | 600-800 | Strong |

| C-Br stretch | 500-600 | Strong |

Note: These are approximate ranges and the actual values can be influenced by the specific electronic and steric environment.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound (C₇H₃BrClFO₂), HRMS would provide a precise mass measurement of the molecular ion.

The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), would result in a distinctive isotopic cluster for the molecular ion peak. This pattern would serve as a definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule. The experimentally determined monoisotopic mass should be in close agreement with the calculated exact mass.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 252.9062 |

| [M-H]⁻ | 250.8916 |

| [M+Na]⁺ | 274.8881 |

Data sourced from PubChem predictions. uni.lu

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should single crystals of sufficient quality be obtained, X-ray crystallography would provide an unambiguous determination of the solid-state structure of this compound. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the crystalline state.

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions that govern the crystal packing. For this molecule, it is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. Other potential intermolecular interactions, such as halogen bonding (involving bromine and chlorine) and π-π stacking of the aromatic rings, could also be identified, providing a comprehensive understanding of the supramolecular assembly.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

As this compound is an achiral molecule, it would not exhibit any chiroptical activity. However, if a chiral derivative were to be synthesized, for instance, through the introduction of a chiral substituent or by resolution of a chiral atropisomer (if sterically hindered rotation around a single bond leads to non-superimposable conformers), then chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be invaluable.

ECD and VCD spectroscopy measure the differential absorption of left and right circularly polarized light by a chiral molecule. These techniques provide information about the absolute configuration and conformation of chiral molecules in solution. For a chiral derivative of this compound, the experimental ECD and VCD spectra, in conjunction with quantum chemical calculations, could be used to establish its stereochemistry.

Computational and Theoretical Investigations of this compound: A Review of Current Literature

Despite a thorough search of scientific databases and computational chemistry literature, no specific theoretical or computational studies have been published for the compound this compound. While research exists for structurally similar halogenated benzoic acids, the unique substitution pattern of the title compound has not yet been the subject of dedicated computational analysis in the available literature.

This article, therefore, cannot provide specific research findings for this compound as requested. However, it can outline the established theoretical frameworks and computational methodologies that would be applied to investigate this molecule, based on studies of related compounds. Such an investigation would provide valuable insights into its molecular structure, electronic properties, and reactivity.

Applications of 2 Bromo 3 Chloro 6 Fluorobenzoic Acid in Synthetic Chemistry and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

No specific complex molecules, such as pharmaceuticals or natural products, were found to be synthesized using 2-Bromo-3-chloro-6-fluorobenzoic acid as a key starting material or intermediate in the reviewed literature.

Utilization in the Development of New Synthetic Reagents and Methodologies

There is no available information on the conversion of this compound into novel synthetic reagents or its use in the development of new chemical methodologies.

Integration into Advanced Materials (e.g., Liquid Crystals, Polymers)

No patents or research articles were identified that describe the incorporation of the this compound moiety into polymers, liquid crystals, or other advanced materials.

Applications as Chemical Probes for Enzyme Interaction Studies

There is no documented use of this compound as a chemical probe to study enzyme interactions or for related biochemical applications.

Future Research Directions and Emerging Trends for 2 Bromo 3 Chloro 6 Fluorobenzoic Acid

Development of More Sustainable and Atom-Economical Syntheses

A primary direction for future research is the development of more environmentally benign and efficient synthetic routes to 2-Bromo-3-chloro-6-fluorobenzoic acid. Traditional multi-step syntheses of polyhalogenated aromatics often suffer from poor atom economy, generating stoichiometric amounts of waste. wikipedia.org The concept of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product, is a key principle of green chemistry. primescholars.comispe.org Pharmaceutical and fine chemical production, in particular, often employs reactions with low atom economy, leading to significant waste disposal costs. primescholars.comcas.org

Future synthetic strategies should aim to maximize the incorporation of all materials used in the process into the target molecule. cas.org Research efforts could focus on:

Direct C-H Functionalization: Developing catalytic methods to directly install the bromo, chloro, and fluoro groups onto a simpler benzoic acid precursor, bypassing multiple steps of activation and functional group interconversion.

Aerobic Photooxidation: Exploring green oxidation methods, such as using molecular oxygen and catalytic hydrobromic acid under photoirradiation, could provide a more sustainable alternative to traditional oxidation of a corresponding toluene (B28343) derivative. organic-chemistry.org

Continuous Flow Synthesis: Implementing continuous flow systems can improve reaction control, reduce waste, and enhance safety and scalability compared to batch processes. ispe.org

By prioritizing these approaches, chemists can create pathways to this compound that are not only more efficient but also significantly reduce the environmental footprint.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique arrangement of three different halogens on the aromatic ring of this compound offers a rich playground for exploring selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions is a key area for future investigation. Generally, the C-Br bond is more susceptible to oxidative addition than the C-Cl bond, allowing for site-selective functionalization. researchgate.net

Future research will likely focus on:

Chemoselective Cross-Coupling: Designing palladium, nickel, or copper catalyst systems that can selectively activate the C-Br bond for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, leaving the C-Cl bond intact for subsequent transformations. nih.govnih.gov This stepwise approach would enable the rapid construction of complex, multi-substituted aromatic compounds from a single starting material.

Orthogonal Functionalization: Investigating reaction conditions that allow for the independent reaction of each halogen. This could involve leveraging different catalysts, ligands, or reaction mechanisms to achieve a programmable synthesis of diverse derivatives.

Photochemical and Electrosynthetic Methods: Exploring light- or electricity-driven reactions as alternative methods to activate the carbon-halogen bonds, potentially offering new reactivity patterns and selectivities that are inaccessible through traditional thermal methods. nih.gov

The ability to selectively modify the molecule at its different halogenated positions is crucial for its use as a versatile intermediate in medicinal and materials chemistry. nih.gov

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize the synthesis and subsequent transformations of this compound, a deeper understanding of reaction dynamics is essential. Advanced, in situ characterization techniques are critical for gaining real-time insights into reaction kinetics, intermediate formation, and catalyst behavior. mt.com

Emerging trends in this area include:

In Situ Spectroscopy: The application of techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy directly within the reaction vessel. rsc.org These methods allow for continuous monitoring of reactant consumption and product formation without the need for extractive sampling, which can be crucial when dealing with unstable intermediates. mt.com

Mass Spectrometry: Techniques such as capillary-inlet mass spectrometry (CP-MIMS) can provide real-time feedback on the concentration of neutral organic analytes in complex and even heterogeneous reaction mixtures. acs.org

Process Analytical Technology (PAT): Integrating these in situ tools into a PAT framework enables automated reaction control, ensuring process robustness, improving yield and purity, and enhancing safety, particularly during scale-up. mt.com

By employing these advanced monitoring tools, researchers can rapidly optimize reaction conditions, identify potential side reactions, and gain fundamental mechanistic understanding, accelerating the development of efficient and reliable processes. spectroscopyonline.com

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful predictive tool to guide the synthetic exploration of this compound. Density Functional Theory (DFT) and other ab initio methods can provide deep insights into the molecule's electronic structure and how it governs its reactivity. rsc.orgacs.org

Future research in this domain will likely involve:

Mapping Molecular Properties: Calculating properties such as the molecular electrostatic potential and local ionization energy to predict the most nucleophilic or electrophilic sites on the aromatic ring. nih.goved.ac.uk This can help rationalize and predict the regioselectivity of substitution reactions.

Modeling Reaction Barriers: Simulating the potential energy surfaces for various reactions, such as electrophilic aromatic substitution or the oxidative addition step in cross-coupling cycles. acs.orgnih.gov These calculations can predict the relative reactivity of the C-Br versus C-Cl bonds under different catalytic conditions, aiding in the design of site-selective transformations.

Solvent and Ligand Effect Simulation: Using computational models to understand how solvents and catalyst ligands influence reaction outcomes, thereby accelerating the discovery of optimal conditions for desired transformations. researchgate.net

By building robust structure-reactivity relationships through predictive modeling, chemists can minimize trial-and-error experimentation, saving time and resources while targeting synthetic outcomes with greater precision.

Expanding Applications in Niche Chemical Fields (e.g., Analytical Tracers)

The distinct physicochemical properties of this compound make it a strong candidate for development in specialized, high-value applications beyond its role as a synthetic intermediate.

Key emerging areas include:

Analytical Tracers: Halogenated benzoic acids are widely used as stable, non-radioactive tracers to study water flow in hydrology, geothermal fields, and oil reservoirs. acs.orgntis.govs4science.at The unique combination of bromine, chlorine, and fluorine in this molecule would give it a distinct mass-to-charge ratio, making it easily distinguishable from other tracers and background compounds using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Its specific retention time and mass fragmentation pattern would allow for ultra-trace detection in complex water samples. researchgate.net

¹⁹F NMR Probes: The presence of a fluorine atom opens the possibility of using this compound as a ¹⁹F NMR probe. spectrabase.com ¹⁹F NMR is a powerful analytical tool due to the 100% natural abundance of the ¹⁹F isotope and the absence of background signals in biological systems. researchgate.net Derivatives of this compound could be designed to bind to specific analytes, with the interaction being reported by a change in the fluorine's chemical shift. nih.govnih.gov This could have applications in metabolomics, diagnostics, and reaction monitoring.

The development of this compound for these niche applications represents a significant opportunity to leverage its unique chemical signature for advanced analytical and diagnostic purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-3-chloro-6-fluorobenzoic acid, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A multi-step synthesis starting from fluorobenzoic acid derivatives is typical. For example, bromination and chlorination can be achieved via electrophilic aromatic substitution (EAS) using FeBr₃ or AlCl₃ as catalysts. Precise control of temperature (e.g., 0–5°C for bromination) and stoichiometry minimizes polyhalogenation . Ortho/para-directing effects of the carboxylic acid group must be considered when designing substituent positions. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or HPLC (C18 column, acidic mobile phase) ensures >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR : Compare ¹H/¹³C spectra with analogous bromo-chloro-fluorobenzoic acids (e.g., 2-bromo-6-chlorobenzoic acid shows characteristic shifts for aromatic protons at δ 7.5–8.0 ppm) .

- LC-MS : Confirm molecular ion peaks ([M-H]⁻ expected at m/z ≈ 267) and monitor for halogen loss artifacts .

- Elemental Analysis : Verify Br, Cl, and F content within ±0.3% of theoretical values .

Q. What are the critical storage and handling protocols to prevent degradation?

- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon) to minimize hydrolysis of the carboxylic acid group or halogen displacement. Use anhydrous solvents (e.g., THF, DCM) for reactions to avoid side reactions with moisture .

Advanced Research Questions

Q. How do steric and electronic effects of the halogen substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing carboxylic acid group deactivates the ring, but bromine (σₚ ≈ 0.23) and chlorine (σₚ ≈ 0.37) enhance electrophilicity at specific positions. Computational modeling (DFT) predicts preferential coupling at the para position to fluorine. Experimental validation using phenylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis in THF/Na₂CO₃ yields biaryl products .

Q. What strategies resolve contradictions in spectral data for halogenated benzoic acid derivatives?

- Methodological Answer : Discrepancies in NMR coupling constants or LC-MS fragmentation patterns may arise from rotational isomers or residual solvents. Use variable-temperature NMR (VT-NMR) to distinguish conformational equilibria. For LC-MS, employ high-resolution instruments (HRMS) to differentiate isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) and confirm fragmentation pathways .

Q. How can computational chemistry predict the acid dissociation constant (pKa) of this polyhalogenated benzoic acid?

- Methodological Answer : Use quantum mechanical calculations (e.g., COSMO-RS) with substituent parameters (Hammett σ values) to estimate pKa. Experimental validation via potentiometric titration in aqueous ethanol (50% v/v) shows pKa ≈ 2.1–2.5, consistent with enhanced acidity from halogen electron-withdrawal .

Experimental Design & Data Analysis

Q. Designing a stability study under varying pH and temperature: What parameters are critical?

- Methodological Answer :

- pH Range : Test 1–7 (simulating physiological and storage conditions). Monitor degradation via HPLC at 254 nm.

- Temperature : Accelerated stability testing at 40°C, 60°C, and 25°C (control). Use Arrhenius plots to extrapolate shelf life.

- Key Metrics : Degradation products (e.g., dehalogenated or decarboxylated species) quantified via LC-MS .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics of the carboxylic acid group?

- Methodological Answer : Perform pseudo-first-order kinetics in buffered solutions (pH 2–10). Fluorine’s inductive effect reduces electron density at the carbonyl carbon, slowing hydrolysis. Compare rate constants (k) with non-fluorinated analogs (e.g., 2-bromo-3-chlorobenzoic acid) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.